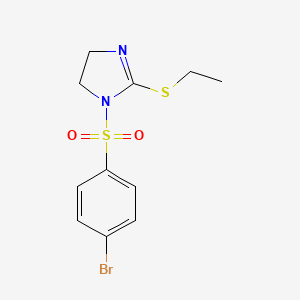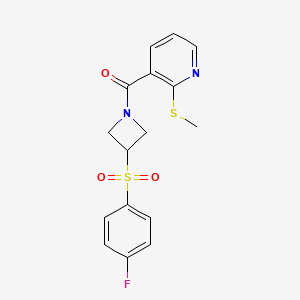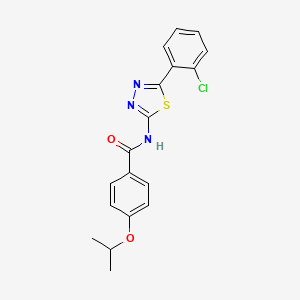
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole, also known as BESI, is a chemical compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool in the field of life sciences.
作用機序
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole inhibits protein-protein interactions by binding to the surface of the protein and blocking the interaction site. It has been found to be a non-competitive inhibitor, meaning that it does not compete with the substrate for binding to the enzyme. 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has also been found to induce a conformational change in the protein, which further inhibits the interaction.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has been found to have various biochemical and physiological effects. It has been found to inhibit the degradation of HIF-1α, which is involved in the regulation of oxygen homeostasis. 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has been found to inhibit the replication of the hepatitis C virus.
実験室実験の利点と制限
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has several advantages as a tool for scientific research. It is a potent and specific inhibitor of protein-protein interactions, making it a valuable tool for studying the function of proteins. 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole is also stable and easy to handle, making it a convenient tool for laboratory experiments.
However, 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole also has some limitations. It is a small molecule inhibitor, which means that it may not be effective against larger protein complexes. Additionally, 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole may have off-target effects, meaning that it may inhibit other proteins in addition to its intended target.
将来の方向性
There are several future directions for research on 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole. One direction is to develop more potent and specific inhibitors of protein-protein interactions. Another direction is to study the role of 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole in regulating other cellular processes, such as autophagy and DNA repair. Additionally, 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole could be used as a tool to study the function of other proteins involved in protein-protein interactions.
合成法
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole can be synthesized by reacting 4-bromobenzenesulfonyl chloride with 2-ethylsulfanyl-4,5-dihydroimidazole in the presence of a base such as triethylamine. The reaction yields 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole as a white solid with a melting point of 150-152°C.
科学的研究の応用
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has been widely used in scientific research as a tool to study the role of protein-protein interactions. It has been found to inhibit the interaction between the E2 enzyme and the RING domain of the E3 ubiquitin ligase, which is involved in the regulation of protein degradation. 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has also been used to study the function of the von Hippel-Lindau (VHL) tumor suppressor protein, which is involved in the regulation of hypoxia-inducible factor (HIF) transcription factors.
特性
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2S2/c1-2-17-11-13-7-8-14(11)18(15,16)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGSZDPVSIKQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((3,4-Dimethylphenyl)sulfonyl)-5-(4-(pyridin-2-yl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2591379.png)

![1-Cyclopropylsulfonyl-4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2591381.png)

![7-(3,4-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591385.png)
![7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)


![L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester](/img/structure/B2591390.png)
![(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2591392.png)

![2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2591397.png)
![2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile](/img/structure/B2591398.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2591400.png)